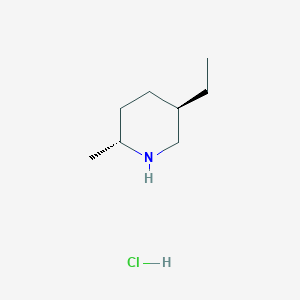

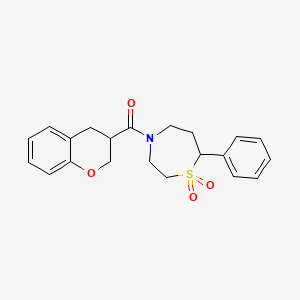

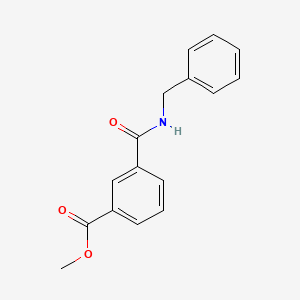

N-(2,2-dimethoxyethyl)-N'-phenylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2-dimethoxyethyl)-N'-phenylthiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects.

科学的研究の応用

Anion Binding and Organocatalysis

N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, a related N-acylthiourea, demonstrates significant potential in anion binding despite strong intramolecular hydrogen bonding (IHB). This characteristic suggests its use in developing anion receptors or organocatalysts, offering a framework for structural diversity and strong binding to anions, with implications for sensing and separation technologies (Liu & Jiang, 2008).

Organic Solvent Nanofiltration

In the field of membrane technology, N-Phenylthiourea has been utilized to fabricate organic solvent nanofiltration membranes aimed at recovering dimethyl sulfoxide (DMSO). These membranes demonstrate high stability, solvent resistance, and selective permeance, underscoring their importance in industrial separations and chemical processing (Zhou et al., 2023).

S-Oxygenation and Biochemical Insights

The S-oxygenation of N-substituted thioureas, including phenylthiourea derivatives, has been catalyzed by pig liver microsomal enzymes, revealing insights into biochemical processes and the metabolic fate of thioureas in biological systems. This study highlights the enzymatic pathways involved in the detoxification and metabolism of thiourea compounds (Poulsen et al., 1979).

Chemical Synthesis and Functionalization

Research has also explored the facile synthesis of phenylthio phenols through tandem copper(I)-catalyzed transformations, which involve C-S coupling and C-H functionalization, using related thiourea compounds. This process underscores the utility of thioureas in facilitating complex organic synthesis, contributing to the development of new materials and pharmaceuticals (Xu et al., 2010).

Novel Fluorescent Anion Receptors

The development of a neutral receptor with a rigid hydrazine spacer, incorporating a dimethylamino benzamido-phenylthiourea framework, has shown dual fluorescence responses to anions in acetonitrile. This receptor exhibits high sensitivity and selectivity toward AcO(-), showcasing the potential of thiourea derivatives in designing sensitive probes for anion detection (Wu et al., 2002).

特性

IUPAC Name |

1-(2,2-dimethoxyethyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-14-10(15-2)8-12-11(16)13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSGUUDZDGJLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=S)NC1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-N'-phenylthiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)

![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)

![6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856669.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)